Donepezil N-oxide-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

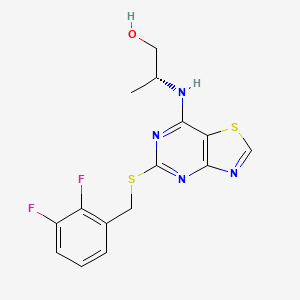

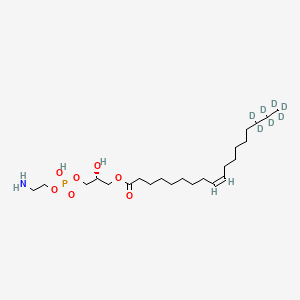

Donepezil N-oxide-d5 is a deuterated derivative of Donepezil N-oxide, which is a metabolite of Donepezil. Donepezil is a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Donepezil due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Donepezil N-oxide-d5 typically involves the oxidation of Donepezil using a mild oxidant such as Chloramine-T in an acidic medium. The reaction conditions include a first-order dependency on Donepezil and the oxidant, fractional-order dependency on the acidic medium, and an increase in reaction rate with increasing dielectric constant . The reaction is monitored using spectroscopic techniques such as UV, IR, 1H NMR, and mass spectrometry to confirm the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound are maintained. This may include optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Donepezil N-oxide-d5 primarily undergoes oxidation reactions. The oxidation process involves the cleavage of the C–C=O bond, leading to the formation of various oxidative degradation products .

Common Reagents and Conditions: The common reagents used in the oxidation of this compound include Chloramine-T in an acidic medium. The reaction conditions are carefully controlled to ensure the selective oxidation of Donepezil to its N-oxide form .

Major Products Formed: The major products formed from the oxidation of this compound include various oxidative degradation products that can be identified using spectroscopic techniques .

Scientific Research Applications

Donepezil N-oxide-d5 is used extensively in scientific research to study the pharmacokinetics and metabolic pathways of Donepezil. Its deuterated form allows for easy differentiation from non-deuterated metabolites in mass spectrometric analyses. This makes it a valuable tool in drug metabolism studies, helping researchers understand the metabolic fate of Donepezil in the body .

In addition to pharmacokinetic studies, this compound is also used in the development of new therapeutic agents for neurodegenerative diseases. By studying the metabolic pathways and interactions of Donepezil and its derivatives, researchers can design more effective and targeted treatments for conditions such as Alzheimer’s disease .

Mechanism of Action

Donepezil N-oxide-d5, like Donepezil, exerts its effects by selectively and reversibly inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic transmission and alleviating the symptoms of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Donepezil N-oxide-d5 include other acetylcholinesterase inhibitors such as Rivastigmine, Galantamine, and Tacrine. These compounds also inhibit the acetylcholinesterase enzyme but differ in their chemical structure, pharmacokinetics, and side effect profiles .

Uniqueness: this compound is unique due to its deuterated form, which provides stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and the development of new therapeutic agents .

Properties

Molecular Formula |

C24H29NO4 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

5,6-dimethoxy-2-[[1-oxido-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-ium-4-yl]methyl]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D |

InChI Key |

XRPRYHONRUINMG-DKFMXDSJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+]2(CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[O-])[2H])[2H] |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

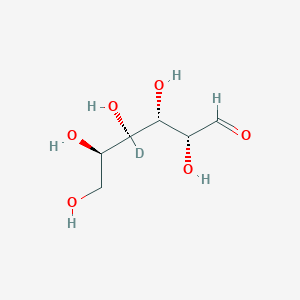

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)

![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)

![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)